molecular formula C14H11ClO3 B1586036 2-((4-Chlorobenzyl)oxy)benzoic acid CAS No. 52803-69-7

2-((4-Chlorobenzyl)oxy)benzoic acid

Cat. No.: B1586036
CAS No.: 52803-69-7
M. Wt: 262.69 g/mol
InChI Key: UMIRGIHRCRAJPI-UHFFFAOYSA-N
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Description

2-((4-Chlorobenzyl)oxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a 4-chlorobenzyl group attached to the benzoic acid moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)oxy)benzoic acid typically involves the reaction of 4-chlorobenzyl alcohol with 2-hydroxybenzoic acid (salicylic acid) in the presence of a suitable dehydrating agent. The reaction proceeds via an etherification process, where the hydroxyl group of the salicylic acid reacts with the hydroxyl group of the 4-chlorobenzyl alcohol to form the ether linkage.

Reaction Conditions:

    Reagents: 4-chlorobenzyl alcohol, 2-hydroxybenzoic acid

    Catalyst: Dehydrating agent (e.g., sulfuric acid or phosphorus oxychloride)

    Solvent: Anhydrous conditions (e.g., toluene or dichloromethane)

    Temperature: Reflux conditions (approximately 80-100°C)

    Time: Several hours (typically 4-6 hours)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)oxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form the corresponding carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) in polar aprotic solvents.

Major Products Formed

    Oxidation: 4-chlorobenzoic acid

    Reduction: 2-((4-chlorobenzyl)oxy)benzyl alcohol

    Substitution: 2-((4-azidobenzyl)oxy)benzoic acid or 2-((4-methoxybenzyl)oxy)benzoic acid

Scientific Research Applications

2-((4-Chlorobenzyl)oxy)benzoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)oxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Additionally, the presence of the 4-chlorobenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorobenzyl)oxy)benzoic acid
  • 2-((4-Bromobenzyl)oxy)benzoic acid
  • 2-((4-Methylbenzyl)oxy)benzoic acid

Uniqueness

2-((4-Chlorobenzyl)oxy)benzoic acid is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and physical properties. The chlorine atom enhances the compound’s reactivity and can influence its biological activity. Compared to similar compounds, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIRGIHRCRAJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368244
Record name 2-((4-Chlorobenzyl)oxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52803-69-7
Record name 2-((4-Chlorobenzyl)oxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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